molecular formula C12H21ClN2O3S B2717909 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856018-44-4

5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2717909
CAS No.: 1856018-44-4
M. Wt: 308.82
InChI Key: UZDIMCUBBWISKT-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group, a butyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or β-diketone, under acidic or basic conditions.

    Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or a sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups and obtain different derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Coupled Products: Formed by coupling reactions with aryl or alkyl groups.

Scientific Research Applications

5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 5-(butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride

Comparison

Compared to similar compounds, 5-(butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butyl group, as opposed to a methyl or sec-butyl group, can influence its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

5-(butoxymethyl)-1-butylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3S/c1-3-5-7-15-11(10-18-8-6-4-2)12(9-14-15)19(13,16)17/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDIMCUBBWISKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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